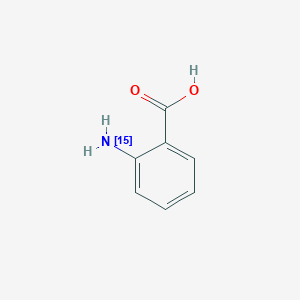

2-(15N)Azanylbenzoic acid

Cat. No. B027556

Key on ui cas rn:

108159-61-1

M. Wt: 138.13 g/mol

InChI Key: RWZYAGGXGHYGMB-VJJZLTLGSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US04141890

Procedure details

44.0 Parts of the 1:1 chromium complex (obtained by the known process and containing 1 atom of chromium for each molecule of monoazo dyestuff) of the azo dyestuff from diazotised 4-nitro-2-amino-1-hydroxybenzene and 1-phenyl-3-sulphomethyl-5-pyrazolone are stirred in 1000 parts of hot water together with 32.2 parts of the monoazo dyestuff obtained by the known process from diazotised 1-aminobenzene-2-carboxylic acid and 1-phenyl-3-methyl-5-pyrazolone. The suspension is adjusted to pH 7 to 8 by addition of 20 parts by volume of concentrated sodium hydroxide solution and subsequently stirred at 90°-95° C. until both starting dyestuffs can no longer be detected. The unitary chromium mixed complex present in clear solution is precipitated by the addition of sodium chloride, isolated by filtration, washed with sodium chloride solution, and then dried in vacuo. After it has been ground, the dyestuff is in the form of a red, readily water-soluble powder and from a bath containing ammonium sulphate dyes wool or polyamide fibres in full yellowish orange with good fastness properties. It has the following constitution: ##STR13##

[Compound]

Name

monoazo

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

[Compound]

Name

azo

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

Name

1-phenyl-3-sulphomethyl-5-pyrazolone

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

Identifiers

|

REACTION_CXSMILES

|

[N+]([C:4]1[CH:9]=[CH:8][C:7](O)=[C:6]([NH2:11])[CH:5]=1)([O-])=O.[C:12]1([N:18]2[C:22](=[O:23])[CH:21]=[C:20]([CH2:24]S(O)(=O)=O)[NH:19]2)[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1.[OH2:29]>[Cr]>[NH2:11][C:6]1[CH:5]=[CH:4][CH:9]=[CH:8][C:7]=1[C:22]([OH:23])=[O:29].[C:12]1([N:18]2[C:22](=[O:23])[CH:21]=[C:20]([CH3:24])[NH:19]2)[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1

|

Inputs

Step One

[Compound]

|

Name

|

monoazo

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

O

|

Step Two

[Compound]

|

Name

|

azo

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[N+](=O)([O-])C1=CC(=C(C=C1)O)N

|

|

Name

|

1-phenyl-3-sulphomethyl-5-pyrazolone

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C1(=CC=CC=C1)N1NC(=CC1=O)CS(=O)(=O)O

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

catalyst

|

|

Smiles

|

[Cr]

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

44.0 Parts of the 1:1 chromium complex (obtained by the known process

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

NC1=C(C=CC=C1)C(=O)O

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C1(=CC=CC=C1)N1NC(=CC1=O)C

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US04141890

Procedure details

44.0 Parts of the 1:1 chromium complex (obtained by the known process and containing 1 atom of chromium for each molecule of monoazo dyestuff) of the azo dyestuff from diazotised 4-nitro-2-amino-1-hydroxybenzene and 1-phenyl-3-sulphomethyl-5-pyrazolone are stirred in 1000 parts of hot water together with 32.2 parts of the monoazo dyestuff obtained by the known process from diazotised 1-aminobenzene-2-carboxylic acid and 1-phenyl-3-methyl-5-pyrazolone. The suspension is adjusted to pH 7 to 8 by addition of 20 parts by volume of concentrated sodium hydroxide solution and subsequently stirred at 90°-95° C. until both starting dyestuffs can no longer be detected. The unitary chromium mixed complex present in clear solution is precipitated by the addition of sodium chloride, isolated by filtration, washed with sodium chloride solution, and then dried in vacuo. After it has been ground, the dyestuff is in the form of a red, readily water-soluble powder and from a bath containing ammonium sulphate dyes wool or polyamide fibres in full yellowish orange with good fastness properties. It has the following constitution: ##STR13##

[Compound]

Name

monoazo

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

[Compound]

Name

azo

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

Name

1-phenyl-3-sulphomethyl-5-pyrazolone

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

Identifiers

|

REACTION_CXSMILES

|

[N+]([C:4]1[CH:9]=[CH:8][C:7](O)=[C:6]([NH2:11])[CH:5]=1)([O-])=O.[C:12]1([N:18]2[C:22](=[O:23])[CH:21]=[C:20]([CH2:24]S(O)(=O)=O)[NH:19]2)[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1.[OH2:29]>[Cr]>[NH2:11][C:6]1[CH:5]=[CH:4][CH:9]=[CH:8][C:7]=1[C:22]([OH:23])=[O:29].[C:12]1([N:18]2[C:22](=[O:23])[CH:21]=[C:20]([CH3:24])[NH:19]2)[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1

|

Inputs

Step One

[Compound]

|

Name

|

monoazo

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

O

|

Step Two

[Compound]

|

Name

|

azo

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[N+](=O)([O-])C1=CC(=C(C=C1)O)N

|

|

Name

|

1-phenyl-3-sulphomethyl-5-pyrazolone

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C1(=CC=CC=C1)N1NC(=CC1=O)CS(=O)(=O)O

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

catalyst

|

|

Smiles

|

[Cr]

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

44.0 Parts of the 1:1 chromium complex (obtained by the known process

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

NC1=C(C=CC=C1)C(=O)O

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C1(=CC=CC=C1)N1NC(=CC1=O)C

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US04141890

Procedure details

44.0 Parts of the 1:1 chromium complex (obtained by the known process and containing 1 atom of chromium for each molecule of monoazo dyestuff) of the azo dyestuff from diazotised 4-nitro-2-amino-1-hydroxybenzene and 1-phenyl-3-sulphomethyl-5-pyrazolone are stirred in 1000 parts of hot water together with 32.2 parts of the monoazo dyestuff obtained by the known process from diazotised 1-aminobenzene-2-carboxylic acid and 1-phenyl-3-methyl-5-pyrazolone. The suspension is adjusted to pH 7 to 8 by addition of 20 parts by volume of concentrated sodium hydroxide solution and subsequently stirred at 90°-95° C. until both starting dyestuffs can no longer be detected. The unitary chromium mixed complex present in clear solution is precipitated by the addition of sodium chloride, isolated by filtration, washed with sodium chloride solution, and then dried in vacuo. After it has been ground, the dyestuff is in the form of a red, readily water-soluble powder and from a bath containing ammonium sulphate dyes wool or polyamide fibres in full yellowish orange with good fastness properties. It has the following constitution: ##STR13##

[Compound]

Name

monoazo

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

[Compound]

Name

azo

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

Name

1-phenyl-3-sulphomethyl-5-pyrazolone

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

Identifiers

|

REACTION_CXSMILES

|

[N+]([C:4]1[CH:9]=[CH:8][C:7](O)=[C:6]([NH2:11])[CH:5]=1)([O-])=O.[C:12]1([N:18]2[C:22](=[O:23])[CH:21]=[C:20]([CH2:24]S(O)(=O)=O)[NH:19]2)[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1.[OH2:29]>[Cr]>[NH2:11][C:6]1[CH:5]=[CH:4][CH:9]=[CH:8][C:7]=1[C:22]([OH:23])=[O:29].[C:12]1([N:18]2[C:22](=[O:23])[CH:21]=[C:20]([CH3:24])[NH:19]2)[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1

|

Inputs

Step One

[Compound]

|

Name

|

monoazo

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

O

|

Step Two

[Compound]

|

Name

|

azo

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[N+](=O)([O-])C1=CC(=C(C=C1)O)N

|

|

Name

|

1-phenyl-3-sulphomethyl-5-pyrazolone

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C1(=CC=CC=C1)N1NC(=CC1=O)CS(=O)(=O)O

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

catalyst

|

|

Smiles

|

[Cr]

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

44.0 Parts of the 1:1 chromium complex (obtained by the known process

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

NC1=C(C=CC=C1)C(=O)O

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C1(=CC=CC=C1)N1NC(=CC1=O)C

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |